Hoffer's chlorosugar
Overview
Description
Hoffer’s chlorosugar is a unique family of carbohydrate-based derivatives. It has the molecular formula C21H21ClO5 . The average mass is 388.841 Da and the monoisotopic mass is 388.107758 Da .
Molecular Structure Analysis
Hoffer’s chlorosugar has 3 defined stereocentres . The structure includes a 5-chloro-3-(4-methylbenzoyloxy)oxolan-2-yl group and a methyl 4-methylbenzoate group .Physical And Chemical Properties Analysis
Hoffer’s chlorosugar has a density of 1.3±0.1 g/cm3 . The boiling point is 518.4±50.0 °C at 760 mmHg . The compound has 5 hydrogen bond acceptors and 0 hydrogen bond donors . It also has 7 freely rotating bonds . The polar surface area is 62 Å2 . The molar volume is 303.0±5.0 cm3 .Scientific Research Applications
Regioselective and Stereoselective Synthesis of Nucleosides
- Research Focus: A study by Bag, Talukdar, & Anjali (2016) discusses a regioselective and stereoselective route to N2-β-tetrazolyl aromatic donor/acceptor unnatural nucleosides using Hoffer's chlorosugar. These nucleosides may have applications in DNA-based material science and biotechnology.
C-aryl-nucleosides and O-aryl-glycosides Synthesis
- Research Focus: Hainke, Singh, Hemmings, & Seitz (2007) explored the use of Hoffer's chlorosugar in synthesizing 2'-Deoxy-C-aryl-nucleosides and O-aryl-glycosides. Their method presents a robust approach for achieving high yields of these compounds, which have importance in studying DNA interactions and as fluorophores in oligonucleotide-based applications. Read More.
Regioselective Glycosylation or Alkylation of Purines
- Research Focus: The research by Pal, Salandria, Arico, Schlegel, & McLaughlin (2013) utilized Hoffer's chlorosugar for regioselective glycosylation or alkylation of purines. This method, involving a novel protecting group, allows for high regioselectivity and could have implications in nucleoside synthesis.
2'-Deoxynucleoside Synthesis
- Research Focus: Hubbard, Jones, & Walker (1984) investigated the synthesis of 2'-deoxynucleosides using Hoffer's chlorosugar. They explored the factors affecting the beta:alpha ratio of the product, contributing to a better understanding of nucleoside synthesis processes. Read More.
Improved Preparation of α-D-erythro-pentofuranosyl Chloride
- Research Focus: Rolland, Kotera, & Lhomme (1997) improved the procedure for the Hoffer preparation of α-chloro sugar, which can be used for further transformations in nucleoside synthesis. This development contributes to more efficient synthesis processes. Read More.
properties
IUPAC Name |
[(2R,3S,5R)-5-chloro-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClO5/c1-13-3-7-15(8-4-13)20(23)25-12-18-17(11-19(22)26-18)27-21(24)16-9-5-14(2)6-10-16/h3-10,17-19H,11-12H2,1-2H3/t17-,18+,19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJHSYOMVMMNQJQ-OTWHNJEPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OCC2C(CC(O2)Cl)OC(=O)C3=CC=C(C=C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H](C[C@H](O2)Cl)OC(=O)C3=CC=C(C=C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hoffer's chlorosugar | |
CAS RN |
4330-21-6, 3601-89-6 | |
Record name | Hoffer's chlorosugar | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4330-21-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Deoxydi(p-toluoyl)-alpha-D-erythro-pentofuranosyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004330216 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-deoxydi(p-toluoyl)-α-D-erythro-pentofuranosyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.153 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,5-Di-O-(p-toluyl)-2-deoxy-D-ribofuranosyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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